molecular formula C18H20BClO4S B13853564 2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13853564
M. Wt: 378.7 g/mol
InChI Key: GDIJTGDVLPGKNF-UHFFFAOYSA-N
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Description

2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a benzenesulfonyl group, a chlorophenyl group, and a dioxaborolane ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzenesulfonyl chloride with 3-chlorophenylboronic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Industrial methods also involve rigorous quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

Scientific Research Applications

2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interaction with molecular targets such as enzymes and proteins. The benzenesulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The dioxaborolane ring can also participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A related compound used in similar chemical reactions but lacks the dioxaborolane ring.

    4-(2-Aminoethyl)benzenesulfonyl fluoride: Another sulfonyl-containing compound with different reactivity and applications.

Uniqueness

2-[4-(Benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other sulfonyl compounds may not be suitable .

Properties

Molecular Formula

C18H20BClO4S

Molecular Weight

378.7 g/mol

IUPAC Name

2-[4-(benzenesulfonyl)-3-chlorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C18H20BClO4S/c1-17(2)18(3,4)24-19(23-17)13-10-11-16(15(20)12-13)25(21,22)14-8-6-5-7-9-14/h5-12H,1-4H3

InChI Key

GDIJTGDVLPGKNF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)S(=O)(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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